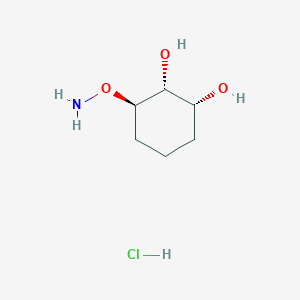
Esculetin-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Esculetin-4-carboxylic acid ethyl ester has been a focus in synthetic chemistry for its potential applications in creating various chemical compounds. For instance, its role in the synthesis of specific naphthyridine derivatives demonstrates its utility in producing compounds with antibacterial properties.Molecular Structure Analysis
The IUPAC name of this compound is ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate. The InChI key is JNLQJJYMVWQTQR-UHFFFAOYSA-N.Chemical Reactions Analysis
This compound is used to study hydration processes in catalyzed reactions, providing insights into chemical transformations and synthesis.Physical And Chemical Properties Analysis
The molecular weight of this compound is 250.206. As an ester, it is a polar molecule but does not have a hydrogen atom attached directly to an oxygen atom . Therefore, it has a considerably lower boiling point than its isomeric carboxylic acids counterparts .Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Esculetin-4-carboxylic acid ethyl ester, isolated from marine sponges, demonstrates significant potential in antiviral research. It has been identified as an inhibitor of the SARS 3CL-protease, making it effective against SARS-CoV replication in specific cell lines without cytotoxic effects (Lira et al., 2007).
Metabolic Pathways
The metabolic pathways of esculetin and its derivatives, including this compound, have been studied in human liver microsomes. This research is critical in understanding the drug metabolism and pharmacokinetics of these compounds (Zhu et al., 2015).
Synthetic Chemistry
This compound is a focus in synthetic chemistry for its potential applications in creating various chemical compounds. For instance, its role in the synthesis of specific naphthyridine derivatives demonstrates its utility in producing compounds with antibacterial properties (Santilli et al., 1975).
Catalysis Research
In catalysis research, derivatives like this compound are used to study hydration processes in catalyzed reactions, providing insights into chemical transformations and synthesis (Kanemitsu et al., 2008).
Wirkmechanismus
Target of Action
Esculetin-4-carboxylic acid ethyl ester is a derivative of esculetin, a coumarin compound Esculetin, from which it is derived, has been found to interact with various targets such asNF-κB , pro-inflammatory cytokines , and TGF-β .
Mode of Action
Esculetin, its parent compound, has been shown to inhibit oxidative stress in pathological conditions . It restricts cytochrome c release from mitochondria by increasing the levels of anti-apoptotic proteins such as B-cell lymphoma-2 (Bcl-2) and decreasing the levels of pro-apoptotic proteins such as truncated Bid (t-Bid) and Bcl-2 .
Biochemical Pathways
It inhibits the synthesis of Leukotriene B4, activation of NF-κB and MPAK pathways, and production of inflammatory cytokines . These are the main causes of bone and joint deterioration in arthritis. Additionally, esculetin therapy reduces liver fibrosis by acting on the PI3K/FoxO1 pathway .
Pharmacokinetics
Esculetin has antioxidative potential, which can alleviate conditions like arthritis, diabetes, malignancies, and hepatic disorders .
Result of Action
It can alleviate arthritis, diabetes, malignancies, and hepatic disorders . It also has an immense antioxidative potential .
Eigenschaften
IUPAC Name |
ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLQJJYMVWQTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=CC(=C(C=C12)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2537143.png)




![N-(2-aminoethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2537151.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)


![tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate](/img/structure/B2537160.png)
![3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2537162.png)


